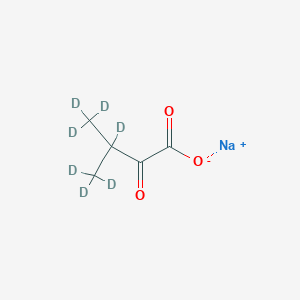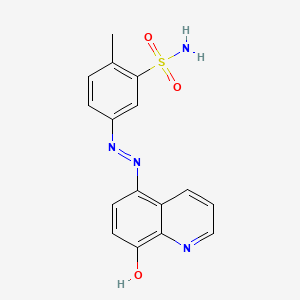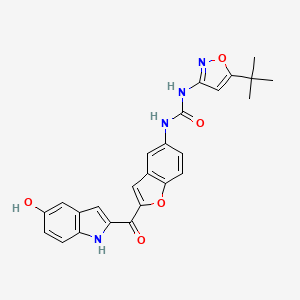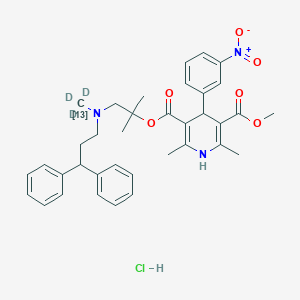
Lercanidipine-13C,d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lercanidipine-13C,d3 (hydrochloride) is a deuterium and carbon-13 labeled derivative of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a third-generation dihydropyridine-calcium channel blocker (DHP-CCB) known for its lipophilic properties, long-lasting antihypertensive action, and reno-protective effects . The labeled version, Lercanidipine-13C,d3 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lercanidipine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Lercanidipine molecule. This process typically involves multiple steps, including the preparation of labeled intermediates and their subsequent coupling to form the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the labeled compound.
Industrial Production Methods
Industrial production of Lercanidipine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and validate the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lercanidipine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the study of Lercanidipine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .
Aplicaciones Científicas De Investigación
Lercanidipine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Lercanidipine in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Lercanidipine.
Drug Development: Assists in the development of new formulations and delivery systems for Lercanidipine.
Biomedical Research: Used in studies related to hypertension, cardiovascular diseases, and renal protection.
Mecanismo De Acción
Lercanidipine-13C,d3 (hydrochloride) exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and disruption of calcium release from the sarcoplasmic reticulum . The decrease in intracellular calcium levels leads to the relaxation of smooth muscle cells, dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Comparación Con Compuestos Similares
Lercanidipine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Similar compounds include:
Nifedipine: An older generation calcium channel blocker with a shorter duration of action compared to Lercanidipine.
Felodipine: Similar to Lercanidipine but with different metabolic pathways and clinical applications.
Lercanidipine-13C,d3 (hydrochloride) stands out due to its enhanced stability and ability to provide detailed insights into the pharmacokinetics and metabolism of Lercanidipine .
Propiedades
Fórmula molecular |
C36H42ClN3O6 |
|---|---|
Peso molecular |
652.2 g/mol |
Nombre IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuterio(113C)methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5+1D3; |
Clave InChI |
WMFYOYKPJLRMJI-VOMAOHKISA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
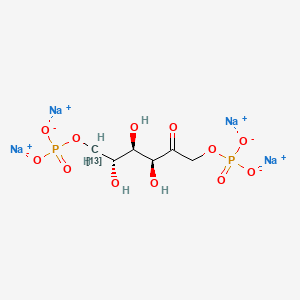
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
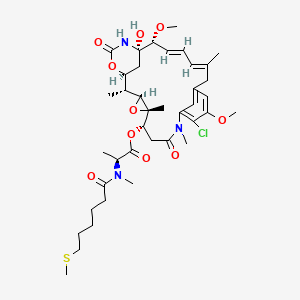
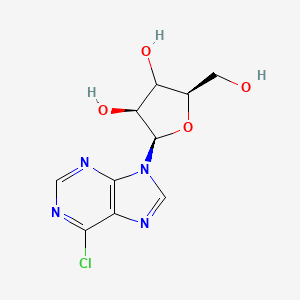


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
